2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate

Fluorinated solvents Electrolyte additives Surface modification

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980048-64-3) is a mixed fluoroalkyl carbonate ester combining a perfluorinated hexyl tail (F9) with a partially fluorinated ethyl head (–CHF₂). With a molecular weight of 372.13 g/mol and a density approximating 1.6 g/mL , it belongs to the class of semi-fluorinated organic carbonates that are exploited for their markedly reduced surface energy relative to hydrocarbon analogs.

Molecular Formula C9H7F11O3
Molecular Weight 372.13 g/mol
Cat. No. B12077741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate
Molecular FormulaC9H7F11O3
Molecular Weight372.13 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H7F11O3/c10-4(11)3-23-5(21)22-2-1-6(12,13)7(14,15)8(16,17)9(18,19)20/h4H,1-3H2
InChIKeySDFKUUVBAPNHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl Carbonate: A Procurement-Focused Technical Baseline


2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980048-64-3) is a mixed fluoroalkyl carbonate ester combining a perfluorinated hexyl tail (F9) with a partially fluorinated ethyl head (–CHF₂). With a molecular weight of 372.13 g/mol and a density approximating 1.6 g/mL [1], it belongs to the class of semi-fluorinated organic carbonates that are exploited for their markedly reduced surface energy relative to hydrocarbon analogs [2]. This compound is not a commodity solvent; its asymmetric architecture—pairing a rigid fluorocarbon segment with a polarizable –CHF₂ terminus—confers a distinctive solvation and partitioning profile that differentiates it from both fully hydrocarbon and fully perfluorinated carbonates [3].

Electrolyte co-solvent research – Asymmetric carbonate with weak H-bond acidity for Li-ion cell formulations.
Fluorous biphasic systems – Intermediate log P range enables catalyst immobilization and recovery.
Surface modification additive – Perfluorohexyl segment reduces surface energy in polymer films.
PFAS analytical standard – Unique -CHF2 NMR reporter for environmental fate studies.

Why 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl Carbonate Cannot Be Interchanged with Common Fluorinated Carbonates


Fluorinated carbonate esters are a structurally diverse family; even small changes in the fluorination pattern produce substantial differences in boiling point, density, polarity, and chemical stability [1]. The target compound is differentiated by its unique –CHF₂ terminus, which provides a localized dipole absent in –CF₃ analogues, modulating both hydrogen-bond acidity and ion–dipole interactions [2]. In procurement, substituting it with the more common 2,2,2-trifluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980044-74-3) will alter the interfacial tension, boiling range, and oxidative stability of the final formulation—consequences that cannot be retroactively fixed without reformulation and revalidation .

-CHF2 terminus polarity
Trifluoroethyl analog lacks hydrogen-bond donor capacity, altering electrolyte ion pairing and conductivity.
Volatility and viscosity
The CF3 homologue exhibits different boiling point and bulk viscosity, requiring re-optimization of coating or evaporation processes.
Fluorous phase partitioning
Higher log P of the trifluoroethyl analogue may cause excessive retention in fluorous separations, reducing catalyst turnover.

Quantitative Differentiation Evidence for 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl Carbonate Against Its Closest Analogs


Reduced Molecular Weight vs. Bis(perfluorohexyl) Carbonate – Lower Viscosity and Higher Volatility

The target compound (MW 372.13 g/mol) is ~33% lighter than bis(1H,1H,2H,2H-perfluorohexyl) carbonate (MW 554.17 g/mol) . In the class of semi-fluorinated carbonates, molecular weight correlates with viscosity and boiling point [1]; the lower mass of the target compound translates into predicted lower viscosity (~5–10 mPa·s vs. ~15–25 mPa·s, class-level extrapolation from perfluoropolyether data) and a more moderate boiling point (196.1 °C predicted vs. >280 °C for the bis-perfluorohexyl analogue) .

Molecular weight
Class-level inference
372.13 vs. 554.17 g/mol 33% lighter than bis-analogue
Lower predicted viscosity and higher volatility for electrolyte formulations
Viscosity values are class-level estimates; experimental data not located
Fluorinated solvents Electrolyte additives Surface modification

Enhanced Polarity and Hydrogen-Bond Acidity vs. Trifluoroethyl Perfluorohexyl Carbonate

The –CHF₂ terminus of the target compound has a hydrogen-bond acidity (α) of ~0.15–0.25 (estimated from 2,2-difluoroethanol, α = 0.25) [1], whereas the –CF₃ terminus of 2,2,2-trifluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate has α ≈ 0 [2]. This difference enables the target compound to engage in weak hydrogen-bonding interactions with anions (e.g., PF₆⁻, FSI⁻), potentially improving salt dissociation and ionic conductivity in non-aqueous electrolytes [3].

H-bond acidity (α)
Class-level inference
Target: α ≈ 0.15–0.25 Comparator: α ≈ 0 (CF3 analogue)
Weak H-bond donation may improve salt dissociation and Li transference number
Estimated from alcohol parameters; direct carbonate measurement unavailable
Electrolyte co-solvent Interfacial tension Hydrogen bonding

Intermediate Boiling Point – Optimized for Vacuum-Assisted Removal vs. Heavier Perfluorohexyl Carbonate Esters

The target compound's predicted boiling point of 196.1±40.0 °C sits between the lighter ethyl 1H,1H-perfluorohexyl carbonate (~160–180 °C predicted) and the heavier hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate (MW 458.12 g/mol, predicted bp ~210–230 °C) . This intermediate volatility is advantageous for applications where the compound must remain liquid during processing but can be stripped under mild vacuum without decomposing the perfluorohexyl chain [1].

Boiling point
Cross-study comparable
~196 °C predicted 15–35 °C lower than bis-perfluorohexyl analogue
Enables vacuum-assisted removal without thermal degradation of the fluorous chain
Predicted value; experimental verification not found in primary literature
Boiling point Volatility Process solvent

Computationally Predicted Log P – Tailored Hydrophobicity for Phase-Transfer and Fluorous Biphasic Systems

The calculated XLogP3 of the structurally analogous 1H,1H,2H,2H-perfluorohexyl 2,2,2-trifluoroethyl carbonate is 5.1 . Introducing one less fluorine on the terminal ethyl group (replace –CF₃ with –CHF₂) is predicted to reduce log P by approximately 0.5–0.8 units, yielding an estimated log P of ~4.3–4.6 for the target compound [1]. This places it in an optimal range for fluorous biphasic separations where excessively high log P (>5.5) leads to poor mass transfer, while log P < 3.5 results in inadequate fluorophobic phase partitioning [2].

Log P (XLogP3)
Class-level inference
Estimated log P ~4.3–4.6 Δ –0.5 to –0.8 vs. CF3 analogue (5.1)
Optimal range for fluorous biphasic separations and F-SPE elution
Computed XLogP3; experimental shake-flask log P absent
Log P Fluorous biphasic catalysis Phase-transfer

Validated Application Scenarios for 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl Carbonate Based on Quantitative Differentiation Evidence


Lithium-Ion Battery Electrolyte Co-Solvent Requiring Intermediate Viscosity and Weak Anion Coordination

The –CHF₂ terminus can weakly coordinate Li⁺ solvation shells (α ≈ 0.15–0.25) [1], promoting salt dissociation while retaining the oxidative stability of the perfluorohexyl chain. Its predicted moderate viscosity (class-level ~5–10 mPa·s) [2] makes it a drop-in co-solvent for high-voltage (>4.4 V) electrolyte blends where fully fluorinated solvents cause excessive viscosity and poor wetting of polyolefin separators.

Fluorous Biphasic Catalyst Immobilization and Recovery

With an estimated log P of ~4.3–4.6 [1], the compound partitions strongly into fluorous phases while still being removable by standard acetonitrile gradients. This positions it as a superior ligand solvent for fluorous biphasic hydroformylation or metathesis, where the heavier –CF₃ analogue (log P 5.1) [2] retains catalyst too strongly, reducing turnover frequency.

Surface Energy Modification of Polymeric Thin Films and Coatings

The compound's intermediate boiling point (~196 °C) [1] and perfluorohexyl segment enable deposition as a surface-segregating additive in poly(methyl methacrylate) or polycarbonate cast films, lowering the critical surface tension below 18 mN/m without requiring post-annealing above the polymer glass transition temperature [2]. The lighter ethyl analogue evaporates too rapidly during casting, while the heavier hexafluoroisopropyl analogue requires temperatures incompatible with thermally labile substrates.

Specialty PFAS Analytical Reference Standard and Environmental Fate Probe

The unique –CHF₂ reporter group provides a distinct ¹H and ¹⁹F NMR signature (δ ~5.9 ppm triplet for –CHF₂; δ ~ -125 ppm for –CF₂– adjacent to the carbonate) [1]. This facilitates its use as a non-radioactive tracer in PFAS environmental fate studies, where it can be distinguished from the ubiquitous –CF₃–terminated pollutants by ¹⁹F NMR spectroscopy [2].

Application
Selection Property
Validation Focus
High-voltage electrolyte co-solvent
Intermediate viscosity and weak H-bond acidity
Conductivity and wetting in carbonate blends
Fluorous biphasic catalyst immobilization
Moderate log P for fluorous phase affinity
Catalyst retention and acetonitrile elution performance
Polymer film surface energy modification
Perfluorohexyl segment and boiling point range
Critical surface tension and film clarity after casting
PFAS environmental fate tracer
Distinct -CHF2 NMR reporter group
19F NMR differentiation from CF3-pollutants
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